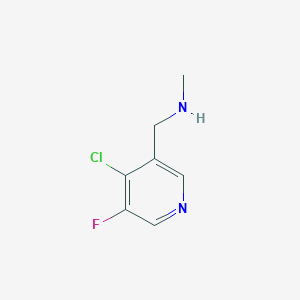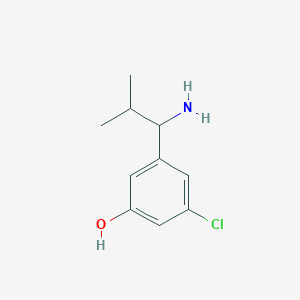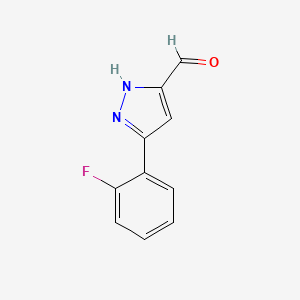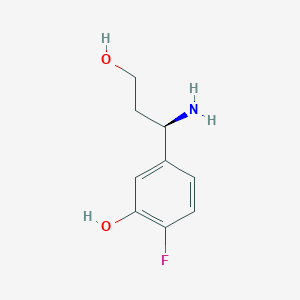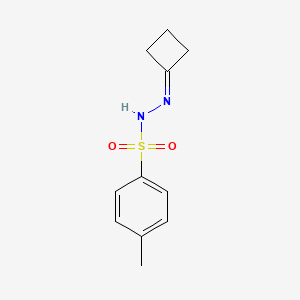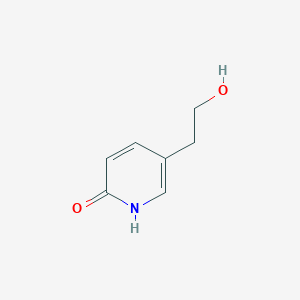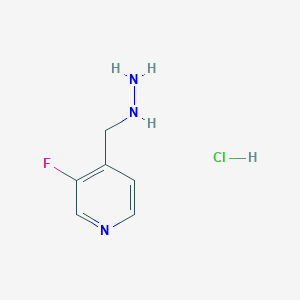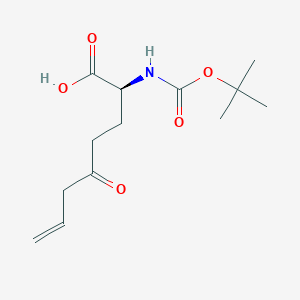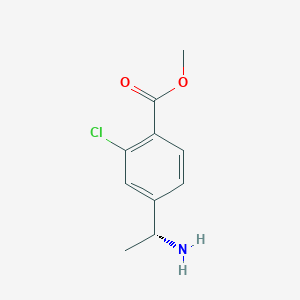
Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl ester group, an aminoethyl group, and a chlorine atom attached to a benzoate ring. The presence of the chiral center at the aminoethyl group makes it an important intermediate in the synthesis of various enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(1-aminoethyl)-2-chlorobenzoic acid.
Industrial Production Methods
Industrial production of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for transaminase enzymes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-catalyzed reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-2-(1-aminoethyl)benzoate: Similar structure but lacks the chlorine atom.
Ethyl ®-4-(1-aminoethyl)-2-chlorobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, enhancing its versatility in synthetic applications. The chiral center also makes it valuable in the synthesis of enantiomerically pure compounds .
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1 |
Clave InChI |
UDESMXPGKRWCGH-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1)C(=O)OC)Cl)N |
SMILES canónico |
CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
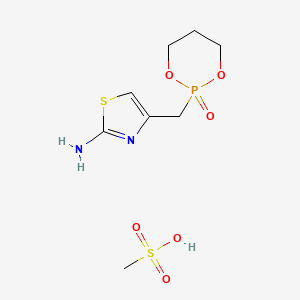
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)
